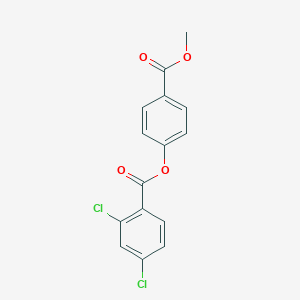![molecular formula C24H20N2O3S B335022 METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE](/img/structure/B335022.png)
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is a complex organic compound with the molecular formula C24H20N2O3S. It is known for its unique structure, which includes a quinoline ring, a thiophene ring, and an ethylphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE typically involves multiple steps, including the formation of the quinoline and thiophene rings, followed by their coupling. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
科学的研究の応用
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
作用機序
The mechanism of action of METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoline and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
類似化合物との比較
Similar Compounds
- Methyl 3-({[2-(4-methylphenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
- Methyl 3-({[2-(4-phenyl)-4-quinolinyl]carbonyl}amino)-2-thiophenecarboxylate
Uniqueness
METHYL 3-[2-(4-ETHYLPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-2-CARBOXYLATE is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds .
特性
分子式 |
C24H20N2O3S |
|---|---|
分子量 |
416.5 g/mol |
IUPAC名 |
methyl 3-[[2-(4-ethylphenyl)quinoline-4-carbonyl]amino]thiophene-2-carboxylate |
InChI |
InChI=1S/C24H20N2O3S/c1-3-15-8-10-16(11-9-15)21-14-18(17-6-4-5-7-19(17)25-21)23(27)26-20-12-13-30-22(20)24(28)29-2/h4-14H,3H2,1-2H3,(H,26,27) |
InChIキー |
KVFSJDFODINZRI-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
正規SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(SC=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


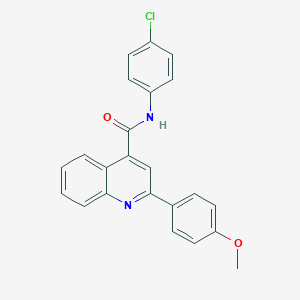

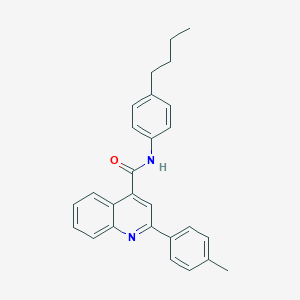
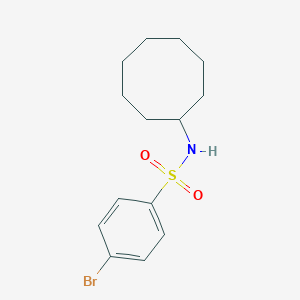
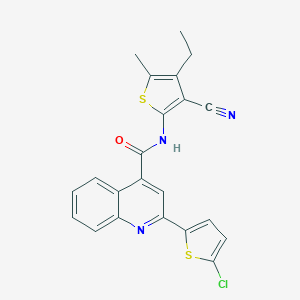
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-cyclopentylpropanamide](/img/structure/B334945.png)
![2-(2,4-dimethoxyphenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-quinolinecarboxamide](/img/structure/B334946.png)
![methyl 2-[(4-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B334950.png)
![1-[Phenyl(phenylthio)acetyl]indoline](/img/structure/B334956.png)
![2-{[(2,5-Dichlorophenyl)sulfonyl]amino}benzamide](/img/structure/B334957.png)
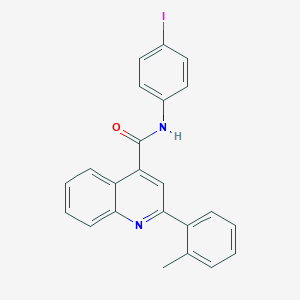
![2-(4-chlorophenyl)-N-[2-(3-chlorophenyl)ethyl]quinoline-4-carboxamide](/img/structure/B334960.png)
![METHYL 2-{[2-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B334961.png)
